4-butoxy-N-(4-phenylbutan-2-yl)benzamide
Description
4-Butoxy-N-(4-phenylbutan-2-yl)benzamide is a benzamide derivative characterized by a 4-butoxy benzoyl group linked to a 4-phenylbutan-2-yl amine moiety.
Properties
IUPAC Name |
4-butoxy-N-(4-phenylbutan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-3-4-16-24-20-14-12-19(13-15-20)21(23)22-17(2)10-11-18-8-6-5-7-9-18/h5-9,12-15,17H,3-4,10-11,16H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVYDIYGUSTBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(C)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-butoxy-N-(4-phenylbutan-2-yl)benzamide typically involves the reaction of 4-butoxybenzoic acid with 4-phenylbutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-butoxy-N-(4-phenylbutan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
4-butoxy-N-(4-phenylbutan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It can be utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-butoxy-N-(4-phenylbutan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The benzamide scaffold is highly versatile, with modifications at the N-alkyl/aryl position and the benzoyl para-substituent dictating pharmacological and physicochemical properties. Key analogs include:
*Calculated based on structural similarity; †Estimated via analogous compounds; ‡Experimentally reported; §Predicted.
Key Observations :
- Lipophilicity: The 4-phenylbutan-2-yl group in the target compound increases logP compared to analogs like VU0040237 (logP ~5.0 vs.
- Steric Bulk : The 4-phenylbutan-2-yl group introduces greater steric hindrance than smaller substituents (e.g., 2-fluorophenyl in VU0040237), which may affect binding to receptors like mGluR5 .
Key Observations :
- Yields for complex analogs (e.g., quinazolinone derivatives) are moderate (~60%), while multi-step syntheses (e.g., benzoimidazole-containing analogs) achieve >30% overall yield .
mGluR5 Modulation
- VU0040237 : A positive allosteric modulator (PAM) of mGluR5 with EC₅₀ = 33 nM. The 2-fluorophenyl group optimizes receptor binding .
- Target Compound : The 4-phenylbutan-2-yl group may reduce potency compared to VU0040237 due to steric clashes, though direct data are lacking.
Antitumor Activity
- N-[2-(1H-Benzoimidazol-2-yl)phenyl]-4-butoxybenzamide : Exhibits antitumor activity, attributed to the benzoimidazole moiety enhancing DNA interaction .
Gastrokinetic Effects
- AS-4370 : A potent gastrokinetic agent (ED₅₀ = 0.1 mg/kg in rats) with a morpholine substituent enabling dopamine D2 receptor avoidance .
- Target Compound : Lacks polar groups (e.g., morpholine), likely rendering it inactive in this context.
Physicochemical and Pharmacokinetic Properties
- logP and Solubility : The target compound’s high logP (~5.0) suggests favorable blood-brain barrier penetration but poor aqueous solubility, contrasting with AS-4370 (logP = 2.9), which balances solubility and permeability .
- Hydrogen Bonding: The 4-phenylbutan-2-yl group reduces hydrogen-bond donors (1 vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
